molecular formula C11H13BrN4O B1491532 2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2098039-06-4

2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1491532
CAS No.: 2098039-06-4
M. Wt: 297.15 g/mol
InChI Key: WOONMKDPEANSAK-UHFFFAOYSA-N
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Description

2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C11H13BrN4O and its molecular weight is 297.15 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2098039-06-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromoethyl group and a pyrazole moiety. Its molecular formula is C11H13BrN4OC_{11}H_{13}BrN_{4}O, with a molecular weight of 297.15 g/mol. The structural formula can be represented as follows:

Structure C11H13BrN4O\text{Structure }\text{C}_{11}\text{H}_{13}\text{BrN}_{4}\text{O}

Pharmacological Activity

Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The following subsections summarize the key findings related to the biological activity of this compound.

Anti-inflammatory Activity

In studies assessing the anti-inflammatory effects of similar pyrazole derivatives, compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives synthesized from pyrazole frameworks demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

Compounds with similar structures have been tested for their antimicrobial efficacy against various bacterial strains. In vitro studies indicated that certain pyrazole derivatives exhibited promising results against E. coli, Bacillus subtilis, and Aspergillus niger, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its biological effects may involve modulation of specific molecular targets such as enzymes or receptors involved in inflammatory pathways. The interaction with these targets can lead to the inhibition of inflammatory mediators and microbial growth.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammation in carrageenan-induced edema models. Some compounds demonstrated significant reduction in edema comparable to ibuprofen .
  • Antimicrobial Screening : Research involving the screening of pyrazole derivatives against Mycobacterium tuberculosis revealed that certain compounds exhibited high levels of inhibition, suggesting their potential as anti-tubercular agents .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelInhibition (%)Reference
Anti-inflammatoryTNF-α Inhibition (Dexamethasone)Up to 85%
AntimicrobialE. coli, Bacillus subtilisSignificant
Anti-tubercularMycobacterium tuberculosisHigh Inhibition

Properties

IUPAC Name

2-(2-bromoethyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O/c1-8-7-9(2)16(13-8)10-3-4-11(17)15(14-10)6-5-12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONMKDPEANSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

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